molecular formula C5H7NOS B12582576 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one CAS No. 618094-64-7

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B12582576
CAS No.: 618094-64-7
M. Wt: 129.18 g/mol
InChI Key: QUPXPMVWSZLOHY-UHFFFAOYSA-N
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Description

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

618094-64-7

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

1-(2,5-dihydro-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2,5H,3H2,1H3

InChI Key

QUPXPMVWSZLOHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1N=CCS1

Origin of Product

United States

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